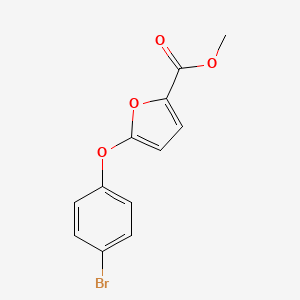

Methyl 5-(4-bromophenoxy)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-bromophenoxy)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-15-12(14)10-6-7-11(17-10)16-9-4-2-8(13)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZCNDHHYDXMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195221 | |

| Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-41-4 | |

| Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-bromophenoxy)furan-2-carboxylate typically involves the esterification of 5-(4-bromophenoxy)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: Methyl 5-(4-bromophenoxy)furan-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products:

Oxidation: 5-(4-bromophenoxy)-2-furoic acid.

Reduction: 5-(4-bromophenoxy)-2-furanmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimycobacterial Activity

Methyl 5-(4-bromophenoxy)furan-2-carboxylate has shown significant antibacterial activity against Mycobacterium tuberculosis, primarily by disrupting iron metabolism essential for bacterial survival. Studies indicate that the compound inhibits the salicylate synthase enzyme (MbtI), which is crucial for iron acquisition in mycobacteria. This inhibition leads to reduced virulence and growth of the bacteria in cell culture studies.

2. Antiviral and Antibacterial Properties

In addition to its antimycobacterial effects, this compound exhibits broad-spectrum antibacterial properties against various strains of bacteria. It has been evaluated using in vitro assays, demonstrating potent activity against mycobacteria and other pathogens .

3. Potential Anti-inflammatory Effects

Research suggests that derivatives of methyl 5-(4-bromophenoxy)furan-2-carboxylate may interact with specific enzymes or receptors involved in inflammatory pathways. This opens avenues for further investigation into its anti-inflammatory potential.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of various derivatives of furan-based compounds, including methyl 5-(4-bromophenoxy)furan-2-carboxylate, using agar diffusion methods against NDM-producing bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, showcasing the compound's efficacy against resistant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of methyl 5-(4-bromophenoxy)furan-2-carboxylate with target enzymes involved in bacterial iron acquisition. These studies provide insights into the compound's mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which Methyl 5-(4-bromophenoxy)furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain proteins, while the furan ring may facilitate interactions with other biomolecules. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-Nitrophenyl)furan-2-Carboxylate

- Substituents : 2-Fluoro-4-nitrophenyl group.

- Synthesis : Prepared via modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate in acetonitrile with CuCl₂ catalysis .

- Structure: Planar geometry stabilized by intramolecular CH···F interactions and intermolecular π-π stacking. Crystallizes in a monoclinic system (space group P2₁/c) .

- Bioactivity : Potent antimycobacterial activity due to inhibition of Mtb’s MbtI enzyme, disrupting iron acquisition .

5-(4-Nitrophenyl)furan-2-Carboxylic Acid

- Substituents : 4-Nitrophenyl group; carboxylic acid moiety.

- Synthesis : Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by ester hydrolysis .

- Properties : Nitro group enhances electron-withdrawing effects, increasing acidity (pKa ~3–4). Lower solubility in polar solvents compared to ester derivatives.

Ethyl 5-((4-Bromo-2-Chlorophenoxy)methyl)furan-2-Carboxylate

- Substituents: 4-Bromo-2-chlorophenoxymethyl group; ethyl ester.

- Synthesis: Nucleophilic substitution between 4-bromo-2-chlorophenol and ethyl 5-(chloromethyl)furan-2-carboxylate in DMF with K₂CO₃ .

Methyl 5-[(3,5-Dimethylphenoxy)methyl]furan-2-Carboxylate

- Substituents: 3,5-Dimethylphenoxymethyl group.

- Structure : Methyl groups introduce steric hindrance, distorting planarity. Likely exhibits lower stacking interactions compared to halogenated analogs .

Physical and Chemical Properties

*Estimated based on analog data.

Crystallographic and Conformational Analysis

- Methyl 5-(2-Fluoro-4-Nitrophenyl)furan-2-Carboxylate : Forms 2D layered structures via π-π stacking and van der Waals interactions. Planar conformation stabilized by intramolecular CH···F bonds .

- Methyl 5-(4-Bromophenoxy)furan-2-Carboxylate: Bromine’s larger size may disrupt stacking interactions, leading to less ordered crystals compared to fluoro-nitro analogs. Predicted to adopt a twisted conformation due to steric effects.

Biological Activity

Methyl 5-(4-bromophenoxy)furan-2-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring bonded to a bromophenoxy group, which is believed to enhance its biological potency. Its molecular formula is , with a molecular weight of approximately 309.13 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.

The biological effects of Methyl 5-(4-bromophenoxy)furan-2-carboxylate are largely attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy moiety increases binding affinity to certain proteins, while the furan ring may facilitate interactions with various biomolecules. This dual functionality allows the compound to modulate enzymatic activities and influence cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that Methyl 5-(4-bromophenoxy)furan-2-carboxylate exhibits significant antimicrobial properties, particularly against mycobacterial strains:

- Antibacterial Studies : In vitro assays have demonstrated that the compound effectively inhibits the growth of Mycobacterium tuberculosis by targeting iron acquisition pathways critical for bacterial survival. Specifically, it has been shown to inhibit salicylate synthase (MbtI), disrupting iron metabolism and reducing virulence in cell culture studies.

- Activity Against Multi-Drug Resistant Strains : The compound has also shown efficacy against extended-spectrum beta-lactamase (ESBL) producing strains, with notable zones of inhibition observed in agar diffusion tests .

Anticancer Activity

Methyl 5-(4-bromophenoxy)furan-2-carboxylate has been investigated for its potential anticancer effects:

- Cell Line Studies : Various studies have evaluated its cytotoxicity against cancer cell lines. For instance, compounds structurally related to Methyl 5-(4-bromophenoxy)furan-2-carboxylate demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating potent activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimycobacterial Activity : A study focusing on the inhibition of MbtI revealed that treatment with Methyl 5-(4-bromophenoxy)furan-2-carboxylate resulted in a marked reduction in mycobacterial virulence due to disrupted iron uptake mechanisms.

- Cytotoxicity Against Cancer Cells : In comparative analyses, derivatives of the compound were tested against various cancer cell lines, revealing enhanced growth inhibition capabilities compared to standard chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have highlighted the importance of substituents like bromine in enhancing biological activity. The presence of the bromophenoxy group was found to be crucial for effective binding and modulation of target proteins .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-(4-bromophenoxy)furan-2-carboxylate?

The compound can be synthesized via Meerwein arylation , a method adapted for furan derivatives. For example, a diazonium salt derived from 4-bromoaniline reacts with methyl 2-furoate under controlled conditions to introduce the bromophenoxy moiety. Key parameters include temperature control (0–5°C for diazotization) and the use of copper catalysts to enhance regioselectivity . Alternative routes involve Suzuki-Miyaura coupling for aryl-ether bond formation, though yields may vary depending on the palladium ligand system.

Q. What spectroscopic and analytical techniques are recommended for characterizing Methyl 5-(4-bromophenoxy)furan-2-carboxylate?

- 1H/13C-NMR : Assign signals for the furan ring (δ 6.5–7.5 ppm for protons, δ 110–160 ppm for carbons) and bromophenoxy group (distinct aromatic splitting patterns).

- HRMS : Confirm molecular formula (e.g., C12H9BrO4 requires m/z 312.9704 [M+H]+).

- X-ray crystallography : Resolve crystallographic ambiguities using single-crystal diffraction (e.g., CCDC deposition protocols) to validate bond angles and intermolecular interactions .

- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction yields during synthesis under varying catalytic conditions?

Discrepancies in yields often arise from ligand-dependent palladium catalyst efficiency in coupling reactions. Systematic optimization involves:

- Screening ligands (e.g., SPhos vs. XPhos) to enhance cross-coupling efficiency.

- Adjusting solvent polarity (THF vs. DMF) to stabilize intermediates.

- Analyzing byproducts via LC-MS to identify competing pathways (e.g., homocoupling). Thermodynamic studies, such as measuring sublimation enthalpy (ΔsubH) via thermogravimetric analysis (TGA), can further clarify stability issues during purification .

Q. What strategies are effective in resolving crystallographic ambiguities during structural elucidation?

- Hirshfeld surface analysis : Map normalized contact distances (dnorm) to quantify intermolecular interactions (e.g., C–H···O bonds) and identify packing motifs .

- Twinning refinement : Address overlapping diffraction patterns using software like SHELXL.

- Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts .

- Synchrotron radiation : Enhance resolution for low-electron-density regions (e.g., bromine atoms) .

Q. How can the biological activity of this compound be optimized for targeting mycobacterial iron acquisition?

- Structure-activity relationship (SAR) studies : Modify the bromophenoxy group to introduce electron-withdrawing substituents (e.g., nitro or fluoro) to enhance binding to the MbtI enzyme’s active site .

- Docking simulations : Use AutoDock Vina to predict interactions with MbtI (PDB ID: 6RZK) and prioritize derivatives for synthesis.

- In vitro assays : Measure IC50 against Mycobacterium tuberculosis H37Rv under iron-limiting conditions and correlate with logP values to balance potency and permeability .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability in aqueous media be resolved?

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions (ICH Q1B guidelines).

- Kinetic modeling : Use HPLC-UV to track degradation rates and identify pH-dependent hydrolysis mechanisms (e.g., ester cleavage vs. ether bond rupture).

- DFT calculations : Compare activation energies for proposed degradation pathways to rationalize experimental observations .

Methodological Tables

Key Considerations for Experimental Design

- Scale-up challenges : Pilot-scale reactions may require switching from batch to flow chemistry to mitigate exothermic risks during diazotization.

- Regulatory compliance : Adhere to ICH guidelines for stability testing if the compound is intended for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.